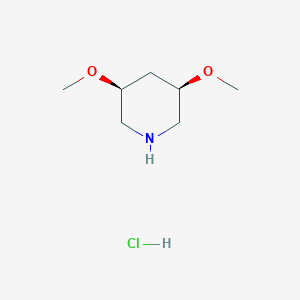

(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride

Description

(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methoxy groups at the 3 and 5 positions of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Properties

IUPAC Name |

(3R,5S)-3,5-dimethoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-6-3-7(10-2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIFKQZPIULTKA-UKMDXRBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(CNC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H](CNC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 3,5-Dimethoxypyridine with Chiral Catalysts

Reaction Mechanism and Conditions

The hydrogenation of 3,5-dimethoxypyridine represents a direct route to (3R,5S)-3,5-dimethoxypiperidine. Under high-pressure hydrogen (30–40 kg/cm²) and elevated temperatures (140–160°C), pyridine derivatives undergo saturation to yield piperidines. A ruthenium-based catalyst, such as 5% ruthenium-alumina, facilitates this transformation while influencing stereoselectivity. For instance, hydrogenation of 3,5-dimethylpyridine under analogous conditions produces trans-3,5-dimethylpiperidine with 20–35% trans content, suggesting that methoxy-substituted analogs may follow similar stereochemical pathways.

Key Data:

Methylation of (3R,5S)-3,5-Dihydroxypiperidine

Dihydroxy Precursor Synthesis

(3R,5S)-3,5-Dihydroxypiperidine serves as a pivotal intermediate. Its synthesis often involves enzymatic resolution or asymmetric dihydroxylation. A notable approach adapts the ring expansion of pyroglutaminol derivatives, as demonstrated in the synthesis of trans-5-methylpiperidin-3-ol. Starting from (S)-pyroglutaminol, alkylation and LiAlH₄ reduction yield chiral prolinols, which undergo trifluoroacetic anhydride-mediated ring expansion to form trans-piperidines.

Methylation Protocol

Methylation of the diol is achieved using methyl sulfate or methyl iodide under basic conditions. For instance, CN104557692A reports the methylation of 3-hydroxy-2-methyl-4-pyridone with methyl sulfate and potassium hydroxide, yielding 3,4-dimethoxy-2-picoline in 91% yield. Applied to (3R,5S)-3,5-dihydroxypiperidine, this method would proceed as follows:

Reaction Steps:

- Dissolve (3R,5S)-3,5-dihydroxypiperidine in aqueous KOH.

- Add methyl sulfate dropwise at 10–20°C.

- Stir for 20 hours, extract with dichloromethane, and distill to isolate the product.

Key Data:

Asymmetric Ring-Closing Metathesis (RCM)

Chiral Diene Synthesis

Ring-closing metathesis of diene precursors offers a stereocontrolled route. For example, Grubbs catalysts enable the cyclization of methoxy-containing dienes to form six-membered rings. While no direct examples exist for dimethoxypiperidines, related work on cis- and trans-piperidines highlights the potential of this method.

Resolution of Racemic Mixtures

Comparative Analysis of Methods

Characterization and Validation

Spectroscopic Data

While specific NMR data for (3R,5S)-3,5-dimethoxypiperidine hydrochloride are not publicly available, analogs provide reference points:

- 1H NMR (CDCl₃) : δ 3.79–3.86 (OCH₃), 2.46 (CH₃, pyridine analog).

- Melting Point : 157–158°C (for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride).

Chiral HPLC

Enantiopurity is validated using chiral stationary phases (e.g., Chiralpak AD-H). The ACS study achieved >99% ee for similar piperidines.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the piperidine ring can produce various piperidine derivatives.

Scientific Research Applications

(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride include other piperidine derivatives with different substituents, such as:

- (3R,5S)-3,5-Dihydroxypiperidine

- (3R,5S)-3,5-Dimethylpiperidine

- (3R,5S)-3,5-Dichloropiperidine

Uniqueness

What sets (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride apart from these similar compounds is its specific stereochemistry and the presence of methoxy groups, which confer unique chemical and biological properties. These properties make it particularly valuable in applications requiring high stereoselectivity and specific interactions with molecular targets.

Biological Activity

(3R,5S)-3,5-Dimethoxypiperidine;hydrochloride is a chiral piperidine derivative known for its diverse biological activities. The compound's stereochemistry significantly influences its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with methoxy groups at the 3 and 5 positions, which contribute to its unique chemical behavior. The hydrochloride form enhances its solubility in aqueous solutions, facilitating biological assays and applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅ClN₂O₂ |

| Molecular Weight | 175.66 g/mol |

| CAS Number | 14446-75-4 |

| Stereochemistry | (3R,5S) |

The biological activity of (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride is primarily attributed to its ability to interact with various molecular targets. These include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to altered metabolic pathways.

- Receptor Binding : It can bind to certain receptors in the central nervous system (CNS), influencing neurotransmitter activity.

Case Studies

- Enzyme Inhibition : A study demonstrated that (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride effectively inhibited acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Antidepressant Activity : Another investigation revealed that this compound exhibited antidepressant-like effects in animal models. The mechanism was linked to serotonin receptor modulation, indicating its potential as a therapeutic agent for mood disorders.

Biological Activities

The following table summarizes the key biological activities associated with (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride:

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Neuropharmacology : Research indicates that (3R,5S)-3,5-Dimethoxypiperidine;hydrochloride may enhance cognitive function by modulating cholinergic signaling pathways.

- Antimicrobial Research : The compound has shown efficacy against certain bacterial strains, suggesting applications in developing new antimicrobial agents.

- Pharmacokinetics : Investigations into the pharmacokinetic profile reveal favorable absorption and distribution characteristics, making it a candidate for further clinical development.

Q & A

Basic Research Questions

What are the stereoselective synthesis strategies for (3R,5S)-3,5-dimethoxypiperidine hydrochloride?

Methodological Answer:

- Asymmetric Catalysis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce stereochemistry during piperidine ring formation. For example, Evans auxiliaries or Sharpless epoxidation derivatives can enforce the 3R,5S configuration .

- Chiral Resolution : Synthesize a racemic mixture and separate enantiomers via chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) during methoxy group introduction to avoid side reactions. Boc (tert-butoxycarbonyl) is commonly used .

- Salt Formation : Convert the free base to the hydrochloride salt post-synthesis to improve stability and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.